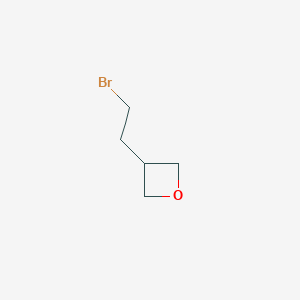

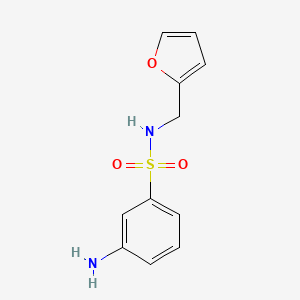

![molecular formula C14H26ClNO2 B2496563 tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride CAS No. 2219407-57-3](/img/structure/B2496563.png)

tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C14H25NO2.ClH . It is a derivative of the bicyclo[2.2.1]heptane structure, which is a core component of many biologically active products .

Synthesis Analysis

The synthesis of similar structures has been reported in the literature. For instance, the asymmetric Michael addition of substituted tri-ketopiperazines (TKPs) to enones has been used to produce products with high yield and enantiomeric ratio . This approach allows access to several interesting natural product-like motifs .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H25NO2.ClH/c1-12(2,3)17-11(16)14-7-6-9(8-10(14)15)13(14,4)5;/h9-10H,6-8,15H2,1-5H3;1H . This code provides a unique representation of the compound’s molecular structure.Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential in drug development, given the biological activity of similar structures . Additionally, new synthetic methods and strategies could be developed to create more efficient and diverse pathways for the synthesis of this and related compounds .

Propiedades

IUPAC Name |

tert-butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2.ClH/c1-12(2,3)17-11(16)14-7-6-9(8-10(14)15)13(14,4)5;/h9-10H,6-8,15H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLSWNBCKPEIBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)N)C(=O)OC(C)(C)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

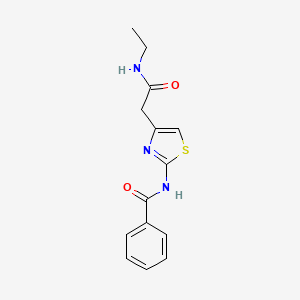

![N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide](/img/structure/B2496480.png)

![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496482.png)

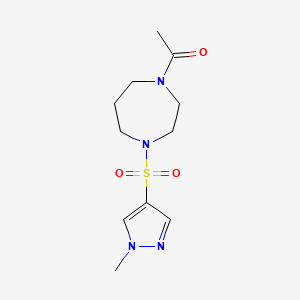

![3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride](/img/structure/B2496483.png)

![1-[2-(2,3-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2496484.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2496485.png)

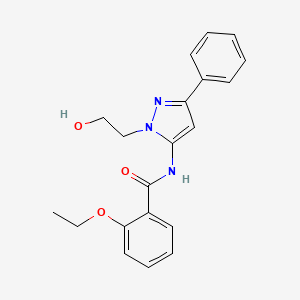

![N-[1-[2-(3-Methoxyphenyl)acetyl]-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2496487.png)

![5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2496491.png)

![[5-(Acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl acetate](/img/structure/B2496492.png)